REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4](Cl)=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2.C(N(CCCC)CCCC)CCC.[H][H]>[Pd].C(O)CC>[CH:2]1[S:3][CH:4]=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2
|
Name
|
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for a short time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
(after 5 hours)
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
the hot mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was poured onto ice water
|
Type
|
FILTRATION
|
Details
|
filtered under suction
|
Type
|
FILTRATION
|
Details
|
The residue from filtration of the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
was washed several times with hot dimethylformamide
|
Type
|
WASH
|
Details
|
for washing
|
Type
|
ADDITION
|
Details
|
was poured onto ice water
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off under suction
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
WASH
|
Details
|
The total solid product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a drying oven under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |